3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1099152-06-3
VCID: VC3347858
InChI: InChI=1S/C10H10N4O3/c15-9(16)3-4-11-10(17)6-1-2-7-8(5-6)13-14-12-7/h1-2,5H,3-4H2,(H,11,17)(H,15,16)(H,12,13,14)
SMILES: C1=CC2=NNN=C2C=C1C(=O)NCCC(=O)O
Molecular Formula: C10H10N4O3
Molecular Weight: 234.21 g/mol

3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid

CAS No.: 1099152-06-3

Cat. No.: VC3347858

Molecular Formula: C10H10N4O3

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid - 1099152-06-3

Specification

CAS No. 1099152-06-3
Molecular Formula C10H10N4O3
Molecular Weight 234.21 g/mol
IUPAC Name 3-(2H-benzotriazole-5-carbonylamino)propanoic acid
Standard InChI InChI=1S/C10H10N4O3/c15-9(16)3-4-11-10(17)6-1-2-7-8(5-6)13-14-12-7/h1-2,5H,3-4H2,(H,11,17)(H,15,16)(H,12,13,14)
Standard InChI Key ATRCYWSADFBGIA-UHFFFAOYSA-N
SMILES C1=CC2=NNN=C2C=C1C(=O)NCCC(=O)O
Canonical SMILES C1=CC2=NNN=C2C=C1C(=O)NCCC(=O)O

Introduction

Structural Characteristics

Molecular Identity

3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid (CAS: 1099152-06-3) possesses a complex molecular structure featuring three primary components: a benzotriazole heterocyclic core, a formamido linking group, and a terminal propanoic acid chain . The molecular architecture combines the unique properties of benzotriazoles with the reactivity of carboxylic acids, creating a compound with specialized chemical behavior.

The benzotriazole moiety serves as the foundation of this compound's structure, characterized by a bicyclic system consisting of a benzene ring fused to a five-membered triazole ring containing three consecutive nitrogen atoms at positions 1, 2, and 3. This nitrogen-rich heterocycle contributes significantly to the compound's electronic properties and potential biological interactions. Benzotriazoles typically exhibit tautomerism involving the nitrogen atoms, which possess lone pairs of electrons in an unshared state, allowing the five-membered ring to demonstrate different tautomeric forms .

Physical and Chemical Properties

Based on its structural composition, 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid would be expected to display physical and chemical properties reflective of both its heterocyclic core and functional groups. The compound's properties can be summarized in the following table:

PropertyCharacteristicBasis
Molecular FormulaC₁₀H₁₀N₄O₃Derived from structural components
Molecular WeightApproximately 234 g/molCalculated from atomic masses
Physical StateLikely crystalline solidTypical for similar heterocycles
SolubilityPotentially soluble in polar organic solventsBased on functional groups present
Acidic PropertiesCarboxylic acid group (pKa ~4-5)Terminal propanoic acid moiety
Hydrogen BondingMultiple H-bond donors and acceptorsN-H and C=O groups
UV AbsorptionCharacteristic absorption patternConjugated aromatic system

The carboxylic acid group confers acidic properties and potential reactivity for esterification, amidation, and salt formation. Meanwhile, the formamido group provides both hydrogen bond donor and acceptor capabilities, enhancing the compound's interaction potential with biological targets.

Chemical Reactivity

Functional Group Reactivity

The chemical behavior of 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid is influenced by its constituent functional groups, each contributing distinct reactivity patterns:

  • Benzotriazole core: The nitrogen-rich heterocycle can participate in various coordination chemistry and hydrogen bonding interactions. The triazole ring contains nucleophilic nitrogen atoms that can interact with electrophiles or coordinate with metal ions.

  • Formamido group: This functionality is susceptible to hydrolysis under acidic or basic conditions and can engage in hydrogen bonding interactions. The carbonyl group may also react with nucleophiles under appropriate conditions.

  • Propanoic acid chain: The terminal carboxylic acid can undergo typical reactions including esterification, amidation, and decarboxylation. It also provides a point for conjugation to other molecules through various coupling reactions.

Tautomerism and Isomerism

Benzotriazole compounds typically exhibit tautomerism involving the nitrogen atoms in the triazole ring. In 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid, this phenomenon would result in different tautomeric forms where the hydrogen atom can relocate between the nitrogen atoms, potentially affecting the compound's physical properties and reactivity .

The formamido group may also exhibit restricted rotation around the C-N bond, potentially giving rise to conformational isomers with distinct spectroscopic signatures.

Comparative Analysis

Structural Comparison with Related Compounds

Understanding the relationship between 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid and related compounds provides valuable context for its chemical behavior and potential applications:

CompoundStructural RelationshipKey DifferencesNotable Properties
3-(1H-benzimidazol-1-ium-2-yl)propanoateRelated heterocycle with propanoate groupContains benzimidazole instead of benzotriazoleMW: 190.20 g/mol
3-(3-(2H-Benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl)propionic acidContains benzotriazole and propanoic acidFeatures additional tert-butyl and hydroxyphenyl groupsUV stabilizing properties; MW: 339.4 g/mol
(1H-BENZO[D] TRIAZOL-5-YL)METHANOLSimpler benzotriazole derivativeContains hydroxymethyl group rather than formamidopropanoic acidMW: 149.15 g/mol; synthesized from corresponding ester

The difference in substitution patterns and functional groups between these compounds significantly affects their physicochemical properties and biological activities. The position and nature of substitution on the benzotriazole core can dramatically alter a compound's electronic properties, solubility, and interaction potential with biological targets.

Structure-Activity Relationships

The structure of 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid can be analyzed in terms of potential structure-activity relationships:

  • The benzotriazole core provides a planar, aromatic system capable of π-stacking interactions with other aromatic systems, potentially important for binding to biological targets.

  • The formamido group serves as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity and specificity with protein targets.

  • The propanoic acid chain offers a flexible linker that can adjust the spatial relationship between the benzotriazole core and the carboxylic acid group, potentially optimizing interactions with biological receptors.

  • The terminal carboxylic acid provides additional hydrogen bonding capabilities and potential ionic interactions under physiological conditions.

Analytical Characterization

Spectroscopic Properties

The structural features of 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid would give rise to distinctive spectroscopic properties that could be used for its identification and characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal characteristic signals including:

  • Aromatic protons from the benzotriazole ring (δ ~7.5-8.5 ppm)

  • Formamido NH proton (δ ~8.0-9.0 ppm)

  • Methylene protons of the propanoic acid chain (δ ~2.5-3.5 ppm)

  • Carboxylic acid proton (δ ~12.0-13.0 ppm, exchangeable)

13C NMR would display signals for:

  • Carbonyl carbons (formamido and carboxylic acid, δ ~160-175 ppm)

  • Aromatic carbons of the benzotriazole system (δ ~110-145 ppm)

  • Methylene carbons of the propanoic acid chain (δ ~30-40 ppm)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

  • O-H stretching (carboxylic acid): ~3200-2800 cm-1

  • N-H stretching (formamido): ~3300-3100 cm-1

  • C=O stretching (carboxylic acid): ~1700-1680 cm-1

  • C=O stretching (formamido): ~1660-1630 cm-1

  • Aromatic C=C stretching: ~1600-1400 cm-1

  • Triazole ring vibrations: ~1350-1000 cm-1

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak corresponding to the molecular weight (~234 g/mol) and fragmentation patterns characteristic of benzotriazole derivatives, including potential loss of the propanoic acid group and fragmentation of the triazole ring.

Crystallographic Analysis

X-ray crystallography could provide definitive structural information about 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid, similar to the crystallographic data available for related benzotriazole compounds. Such analysis would reveal precise bond lengths, angles, and three-dimensional arrangement, which are crucial for understanding structure-function relationships.

Future Research Directions

Synthetic Optimization

Future research could focus on developing efficient synthetic routes to 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid, potentially including:

  • Green chemistry approaches with reduced environmental impact

  • One-pot synthesis methods to improve efficiency

  • Catalyst-mediated processes for enhanced selectivity

Biological Evaluation

Comprehensive biological screening of 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid could reveal:

  • Antimicrobial activity against various pathogens

  • Potential enzyme inhibition capabilities

  • Other biological activities warranting further investigation

Derivative Development

The basic structure of 3-(1H-1,2,3-benzotriazol-5-ylformamido)propanoic acid provides a versatile platform for derivative synthesis, including:

  • Esterification or amidation of the carboxylic acid group

  • Modification of the formamido linkage

  • Introduction of additional substituents on the benzotriazole ring

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